(6-Methylpyridin-3-yl)methanesulfonyl chloride
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Overview
Description
(6-Methylpyridin-3-yl)methanesulfonyl chloride: is an organic compound with the molecular formula C7H8ClNO2S It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl)methanesulfonyl chloride typically involves the reaction of (6-Methylpyridin-3-yl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
(6-Methylpyridin-3-yl)methanol+Chlorosulfonic acid→(6-Methylpyridin-3-yl)methanesulfonyl chloride+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (6-Methylpyridin-3-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under basic or neutral conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products:
Substitution Reactions: Sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: Sulfonyl hydride.
Oxidation Reactions: Sulfonic acid derivatives.
Scientific Research Applications
Chemistry: (6-Methylpyridin-3-yl)methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity or stability of the biomolecules.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. Sulfonamide derivatives, for example, are known for their antibacterial properties and are used in the development of antibiotics.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (6-Methylpyridin-3-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, such as amines or alcohols, it forms sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methanesulfonyl chloride: Similar in structure but with a chlorine atom instead of a methyl group.
(6-Bromopyridin-3-yl)methanesulfonyl chloride: Similar in structure but with a bromine atom instead of a methyl group.
(6-Fluoropyridin-3-yl)methanesulfonyl chloride: Similar in structure but with a fluorine atom instead of a methyl group.
Uniqueness: (6-Methylpyridin-3-yl)methanesulfonyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of its derivatives. The methyl group can provide steric hindrance and electronic effects that differentiate it from its halogen-substituted counterparts.
Properties
Molecular Formula |
C7H8ClNO2S |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c1-6-2-3-7(4-9-6)5-12(8,10)11/h2-4H,5H2,1H3 |
InChI Key |
KXRIJRATZOYODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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